2,3-Diaminotoluene
Overview
Description
2,3-Diaminotoluene is an organic compound with the molecular formula C7H10N2. It is a colorless to pale yellow crystalline solid that is insoluble in water but soluble in organic solvents . This compound is primarily used as an intermediate in the production of dyes, pigments, and other chemical compounds .
Mechanism of Action
Target of Action
2,3-Diaminotoluene, also known as 3-Methyl-o-phenylenediamine , is a compound that has been studied for its potential antitumor activity It has been found to induce cyp1a activity , suggesting that it may interact with the cytochrome P450 enzymes, which play a crucial role in the metabolism of various substances within the body.
Mode of Action
It is suggested that it may interact with the aromatic hydrocarbon receptor, leading to the induction of cyp1a . This interaction could result in changes in the metabolic activity of cells, potentially influencing the breakdown and elimination of various substances within the body.
Result of Action
It has been suggested that it may have antitumor activity , indicating that it could potentially influence cell proliferation and survival
Biochemical Analysis
Biochemical Properties
It has been found that 2,3-Diaminotoluene can induce CYP1A activity . CYP1A is a family of enzymes involved in the metabolism of xenobiotics and drugs. The interaction between this compound and these enzymes suggests that it may play a role in biochemical reactions involving these enzymes .
Cellular Effects
It has been suggested that this compound may have cytotoxic potential
Molecular Mechanism
It is known that this compound can induce CYP1A activity , suggesting that it may interact with this enzyme at the molecular level
Metabolic Pathways
Its ability to induce CYP1A activity suggests that it may interact with enzymes involved in the metabolism of xenobiotics and drugs .
Preparation Methods
2,3-Diaminotoluene can be synthesized through the reductive deamination of 2-Methyl-6-nitroaniline . This process involves the use of iron oxide catalysts and hydrogenation to convert the nitro group to an amino group . The reaction conditions typically include elevated temperatures and pressures to facilitate the reduction process . Industrial production methods often involve large-scale catalytic hydrogenation processes to ensure high yields and purity .
Chemical Reactions Analysis
2,3-Diaminotoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be further reduced to form toluidines.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and sulfuric acid for sulfonation . Major products formed from these reactions include toluidines, quinones, and substituted aromatic compounds .
Scientific Research Applications
2,3-Diaminotoluene has several scientific research applications:
Comparison with Similar Compounds
2,3-Diaminotoluene is similar to other diaminotoluenes, such as 2,4-Diaminotoluene and 3,4-Diaminotoluene . it is unique in its specific substitution pattern, which affects its reactivity and applications. For example:
2,4-Diaminotoluene: Used in the production of polyurethane foams and as an intermediate in dye synthesis.
3,4-Diaminotoluene: Used in the synthesis of various organic compounds and as a precursor for pharmaceuticals.
This compound’s unique substitution pattern makes it particularly suitable for specific applications in dye and pigment synthesis .
Properties
IUPAC Name |
3-methylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-2-4-6(8)7(5)9/h2-4H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNUJYHFQHQZBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027494 | |
Record name | 2,3-Diaminotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid; [HSDB] Brown powder; [MSDSonline] | |
Record name | 1,2-Benzenediamine, 3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Diaminotoluene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2961 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
255 °C | |
Record name | 2,3-DIAMINOTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6077 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in acetone, benzene, ethanol | |
Record name | 2,3-DIAMINOTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6077 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000553 [mmHg], 1.20 kPa at 150 °C /0.000553 mm Hg at 25 °C/ (extrapolated) | |
Record name | 2,3-Diaminotoluene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2961 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2,3-DIAMINOTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6077 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
2687-25-4 | |
Record name | 2,3-Diaminotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2687-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,3-Diaminotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenediamine, 3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Diaminotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Toluene-2,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.407 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,3-DIAMINOTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR8WC7LLQ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2,3-DIAMINOTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6077 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
63.5 °C | |
Record name | 2,3-DIAMINOTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6077 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
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